molecular formula C19H18ClN3O6S B565896 2-Hydroxy-5-oxo-Rivaroxaban CAS No. 1160169-96-9

2-Hydroxy-5-oxo-Rivaroxaban

カタログ番号: B565896
CAS番号: 1160169-96-9
分子量: 451.878
InChIキー: UBDKZHPDNBKQFQ-CWQZNGJJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydroxy-5-oxo-Rivaroxaban is a metabolite of Rivaroxaban, an anticoagulant drug used to prevent and treat thromboembolic disorders. The compound has the molecular formula C19H18ClN3O6S and a molecular weight of 451.88 g/mol . It is structurally characterized by the presence of a hydroxy group and a ketone group, which contribute to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-oxo-Rivaroxaban involves multiple steps, starting from commercially available precursors. One of the key steps includes the formation of the oxazolidinone ring, which is achieved through the reaction of 4-(4-aminophenyl)-3-morpholinone with 5-chlorothiophene-2-carbonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-performance liquid chromatography (HPLC) for purification and the implementation of crystallization techniques to obtain the desired polymorphic form . The process is designed to minimize impurities and maximize yield.

化学反応の分析

Types of Reactions: 2-Hydroxy-5-oxo-Rivaroxaban undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Anticoagulant Activity

2-Hydroxy-5-oxo-Rivaroxaban exhibits potent anticoagulant properties similar to its parent compound. It acts as a direct factor Xa inhibitor, which is critical in the coagulation cascade:

Parameter Value
IC50 (µM) 0.1 - 0.5
Mechanism of Action Inhibition of factor Xa
Clinical Use Prevention of thrombosis

Recent studies have demonstrated that this compound can effectively reduce thrombin generation in vitro, making it a candidate for further investigation in thromboembolic disorders .

Cancer Therapeutics

Emerging research indicates that this compound may enhance the efficacy of chemotherapy agents. For example, studies have reported that combining this compound with cisplatin improves cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer treatment protocols:

Combination Treatment IC50 (µM) Cell Line
Cisplatin15MCF-7
Cisplatin + this compound5MDA-MB-231

These findings highlight the compound's potential to act synergistically with established chemotherapeutics to enhance anti-cancer efficacy .

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on this compound indicate a favorable safety margin:

Parameter Result
Acute Toxicity (LD50) >2000 mg/kg
Chronic Toxicity No significant adverse effects observed

These results suggest that the compound may have a low toxicity profile, making it suitable for further clinical exploration .

Clinical Applications in Thrombosis Management

A recent case study involving patients with deep vein thrombosis highlighted the effectiveness of this compound as part of a treatment regimen. Patients receiving this compound showed significant improvements in clot resolution compared to those on standard therapy:

  • Patient Demographics : Adults aged 30–65 with confirmed DVT.
  • Treatment Protocol : Administered alongside standard anticoagulation therapy.
  • Outcome Measures :
    • Reduction in clot size (measured via ultrasound).
    • Improvement in symptoms (pain and swelling).

The results indicated that patients treated with the combination therapy experienced faster resolution of symptoms and reduced clot burden .

作用機序

2-Hydroxy-5-oxo-Rivaroxaban exerts its effects by inhibiting Factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the coagulation cascade. By inhibiting Factor Xa, the compound prevents the formation of fibrin clots, thereby reducing the risk of thromboembolic events . The inhibition is competitive and reversible, and it affects both free and clot-bound Factor Xa .

類似化合物との比較

Uniqueness: 2-Hydroxy-5-oxo-Rivaroxaban is unique due to its specific structural modifications, which influence its metabolic stability and pharmacokinetic properties. Unlike its parent compound Rivaroxaban, it has a hydroxy group that can undergo further metabolic transformations, making it a valuable compound for studying the metabolic pathways of anticoagulants .

生物活性

2-Hydroxy-5-oxo-Rivaroxaban is a significant metabolite of Rivaroxaban, an oral anticoagulant primarily used for the prevention and treatment of thromboembolic disorders. Understanding the biological activity of this compound is crucial for assessing its therapeutic potential and safety profile. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which influences its pharmacological properties. The compound's structure can be represented as follows:

  • Molecular Formula : C19H18ClN3O4S
  • CAS Number : 1160169-96-9

This compound functions as a direct inhibitor of factor Xa, an essential component in the coagulation cascade. By inhibiting factor Xa, it effectively reduces thrombin generation, thereby preventing clot formation. This mechanism is similar to that of its parent compound, Rivaroxaban, but with variations in potency and pharmacokinetics.

Anticoagulant Effectiveness

Research indicates that this compound retains anticoagulant activity comparable to Rivaroxaban. In vitro studies have demonstrated that this metabolite effectively inhibits factor Xa activity, leading to a decrease in prothrombinase activity and thrombin generation. A comparative analysis of anticoagulant effects is summarized in Table 1.

Compound IC50 (nM) Mechanism
Rivaroxaban1.0Direct factor Xa inhibition
This compound1.5Direct factor Xa inhibition

Table 1: Comparative Anticoagulant Potency of Rivaroxaban and this compound

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it has a longer half-life compared to Rivaroxaban, which may influence dosing regimens and therapeutic outcomes. Studies suggest that the metabolite's bioavailability and distribution are affected by various factors including age, renal function, and concomitant medications.

Case Studies

Several clinical studies have evaluated the safety and efficacy of Rivaroxaban and its metabolites in diverse patient populations:

  • ROCKET AF Study : This pivotal trial compared Rivaroxaban with warfarin in patients with atrial fibrillation. While primarily focused on Rivaroxaban, the findings also shed light on the role of its metabolites like this compound in overall anticoagulation management .
  • Elderly Patient Cohort : A study involving elderly patients demonstrated that those treated with Rivaroxaban exhibited lower rates of stroke compared to those on warfarin, suggesting that metabolites may contribute to enhanced therapeutic outcomes .
  • Renal Impairment Analysis : Research indicated that patients with renal impairment had altered pharmacokinetics for both Rivaroxaban and its metabolites, necessitating careful monitoring and dose adjustments .

Safety Profile

The safety profile of this compound has been assessed through various clinical trials. The most common adverse effects reported include bleeding complications, which are consistent with other anticoagulants. However, the incidence appears to be manageable within therapeutic ranges.

特性

IUPAC Name

5-chloro-N-[[(5S)-3-[4-(2-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O6S/c20-15-6-5-14(30-15)18(26)21-7-13-8-23(19(27)29-13)12-3-1-11(2-4-12)22-9-17(25)28-10-16(22)24/h1-6,13,17,25H,7-10H2,(H,21,26)/t13-,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDKZHPDNBKQFQ-CWQZNGJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)N3CC(OCC3=O)O)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)N3CC(OCC3=O)O)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160169-96-9
Record name 2-Hydroxy-5-oxo-rivaroxaban
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160169969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXY-5-OXO-RIVAROXABAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W4FNE7TBT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。